molecular formula C12H16N2 B1619830 1,2,3,4,6,7,8,9-Octahydrophenazine CAS No. 4006-50-2

1,2,3,4,6,7,8,9-Octahydrophenazine

Cat. No. B1619830
CAS RN: 4006-50-2
M. Wt: 188.27 g/mol
InChI Key: JYYRTWNCBVRKMN-UHFFFAOYSA-N
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Description

1,2,3,4,6,7,8,9-Octahydrophenazine is a chemical compound with the molecular formula C12H16N2 . It is an impurity found in the rearrangement of cyclohexane oxime to caprolactam .


Molecular Structure Analysis

The molecular structure of 1,2,3,4,6,7,8,9-Octahydrophenazine is based on its molecular formula, C12H16N2 . The average mass is 188.269 Da and the monoisotopic mass is 188.131348 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4,6,7,8,9-Octahydrophenazine include a melting point of 110-111 °C and a boiling point of 135-170 °C . The predicted density is approximately 1 g/cm3 .

Scientific Research Applications

Antifungal Compound Characterization

A novel potential antifungal compound of the 1,2,4-triazole class, which includes 1,2,3,4,6,7,8,9-Octahydrophenazine, was synthesized and characterized by Volkova, Levshin, and Perlovich (2020). This study focused on determining pharmacologically relevant physicochemical properties such as solubility in various solvents and thermodynamic parameters of solubility and transfer processes (Volkova, Levshin, & Perlovich, 2020).

Inhibition of Steel Corrosion

Research by Chafiq et al. (2020) involved studying new compounds, including 1,2,3,4,6,7,8,9-Octahydrophenazine derivatives, as inhibitors for steel corrosion in acidic solutions. These compounds demonstrated effective inhibition properties, and their adsorption behavior on metal surfaces was thoroughly analyzed (Chafiq et al., 2020).

Anticancer Agent Synthesis

Mansour, Eid, and Khalil (2003) synthesized various heterocyclic carbohydrazides and related compounds, including derivatives of 1,2,3,4,6,7,8,9-Octahydrophenazine, with potential as anticancer agents. The compounds showed activity against leukemia cell lines, highlighting their therapeutic potential (Mansour, Eid, & Khalil, 2003).

Synthesis and Structural Studies

The synthesis and structural studies of 1,2,3,4,6,7,8,9-Octahydrophenazine derivatives have been conducted to explore their potential in various applications. Ohnmacht and Marie (1991) focused on synthesizing octahydro-7-phenylpyrazino[2,1-b][3]benzazepines, a derivative of octahydrophenazine, providing insights into its chemical properties and potential uses (Ohnmacht & Marie, 1991).

Impurity Analysis in Chemical Production

Han (2019) conducted a study on caprolactam (CPL) production, identifying 1,2,3,4,6,7,8,9-Octahydrophenazine as a key impurity. This research is significant for understanding the impact of such impurities on the quality of chemical products and the necessity of controlling their concentration during production (Han, 2019).

Fluorescent Probe Development

Udhayakumari, Velmathi, Sung, and Wu (2014) explored the use of 2,3-diaminophenazine, a related compound to 1,2,3,4,6,7,8,9-Octahydrophenazine, as a fluorescent probe for detecting copper ions. This compound showed potential for applications in environmental and biological systems, demonstrating its value in practical applications like live cell imaging (Udhayakumari, Velmathi, Sung, & Wu, 2014).

properties

IUPAC Name

1,2,3,4,6,7,8,9-octahydrophenazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYRTWNCBVRKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C3CCCCC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193122
Record name 1,2,3,4,6,7,8,9-Octahydrophenazine
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Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Polycartine B
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Product Name

1,2,3,4,6,7,8,9-Octahydrophenazine

CAS RN

4006-50-2
Record name 1,2,3,4,6,7,8,9-Octahydrophenazine
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Record name 1,2,3,4,6,7,8,9-Octahydrophenazine
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Record name 1,2,3,4,6,7,8,9-Octahydrophenazine
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Record name 1,2,3,4,6,7,8,9-octahydrophenazine
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Record name Polycartine B
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

112 - 113 °C
Record name Polycartine B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032926
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
S Kawata, S Kitagawa, H Kumagai, C Kudo… - Inorganic …, 1996 - ACS Publications
New copper(II) intercalation compounds, {[Cu(CA)(H 2 O) 2 ](G)} n (H 2 CA = chloranilic acid; G = 2,5-dimethylpyrazine (dmpyz) (1a and 1b) and phenazine (phz) (2)) have been …
Number of citations: 136 0-pubs-acs-org.brum.beds.ac.uk
Z Gałdecki, P Grochulski, Z Wawrzak - … Crystallographica Section C …, 1984 - scripts.iucr.org
(IUCr) Structure of trans-1,9-dichloro-1,2,3,4,6,7,8,9-octahydrophenazine 5-oxide, C12H14Cl2N2O Acta Crystallographica Section C Crystal Structure Communications 0108-2701 …
Number of citations: 1 scripts.iucr.org
C Du, Y Hu, J Zhang, G Luo - Reaction Chemistry & Engineering, 2019 - pubs.rsc.org
Reaction solution circulation and control of heavy by-products are two crucial problems of the caprolactam industry with the consideration of energy conservation. To this end, the …
Number of citations: 2 0-pubs-rsc-org.brum.beds.ac.uk
HE Baumgarten, FA Bower - Journal of the American Chemical …, 1954 - ACS Publications
The reaction of N, N-dichloro-a-phenylethylamine,,-dichloroisopropylamine and,-dichlorocyclohexylamine with sodium methoxide followed by treatment with aqueous hydrochloric acid …
Number of citations: 54 0-pubs-acs-org.brum.beds.ac.uk
C Du, J Zhang, L Li, K Wang, G Luo - Industrial & Engineering …, 2017 - ACS Publications
The main impurities produced in the Beckmann rearrangement of cyclohexanone oxime (CHO) to yield ε-caprolactam (CPL) in oleum were identified as cyclohexanone, 2-cyclohexen-1-…
Number of citations: 12 0-pubs-acs-org.brum.beds.ac.uk
J Han - Se pu= Chinese Journal of Chromatography, 2019 - europepmc.org
Caprolactam (CPL) is an important chemical raw material. Because even trace level contaminations in CPL can directly influence the polymerization and the resulting properties of fibers…
Number of citations: 1 europepmc.org
W Sherman, M Freifelder, G Stone - The Journal of Organic …, 1960 - ACS Publications
I II by use of phosphorus oxychloride and methyl formanilide or dimethylformamide has been described in the literature. In this paper we report the introduction of a ketone function into …
Number of citations: 11 0-pubs-acs-org.brum.beds.ac.uk
A Romero, A Santos, P Yustos - Industrial & engineering chemistry …, 2004 - ACS Publications
Impurities obtained in ε-caprolactam depend either on the raw material used to obtain cyclohexanone (cyclohexane, phenol, or cyclohexanol) or on the procedure. The usual impurities …
Number of citations: 20 0-pubs-acs-org.brum.beds.ac.uk
G Alt, W Knowles - The Journal of Organic Chemistry, 1960 - ACS Publications
Because of the limited solubility of many of these A-substituted A'-phenylureas in water, most of the biological assays were carried out using a saturated aqueous solution of the …
Number of citations: 27 0-pubs-acs-org.brum.beds.ac.uk
D Forberg, T Schwob, M Zaheer, M Friedrich… - Nature …, 2016 - nature.com
Large-scale energy storage and the utilization of biomass as a sustainable carbon source are global challenges of this century. The reversible storage of hydrogen covalently bound in …
Number of citations: 146 0-www-nature-com.brum.beds.ac.uk

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